C6 NBD L-threo-ceramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C6 NBD L-threo-ceramide involves the conjugation of a ceramide backbone with a 6-nitrobenzoxadiazole groupThe reaction conditions often involve the use of organic solvents such as chloroform, ethanol, and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The compound is then formulated into a solid form for storage and distribution .
Chemical Reactions Analysis
Types of Reactions: C6 NBD L-threo-ceramide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ceramide backbone can undergo substitution reactions, particularly at the hydroxyl and amide groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Amino-derivatives of the ceramide.
Substitution: Various substituted ceramides depending on the reagents used.
Scientific Research Applications
C6 NBD L-threo-ceramide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Utilized in cell biology to investigate sphingolipid metabolism and transport mechanisms.
Medicine: Employed in research on neurodegenerative diseases and cancer, where ceramide metabolism plays a crucial role.
Industry: Applied in the development of diagnostic tools and therapeutic agents due to its fluorescent properties .
Mechanism of Action
C6 NBD L-threo-ceramide exerts its effects by integrating into cellular membranes and mimicking the behavior of natural ceramides. It is rapidly transferred between liposomes and labels the Golgi apparatus. The compound is metabolized to C6 NBD sphingomyelin in cells, allowing researchers to track sphingolipid metabolism and transport pathways .
Comparison with Similar Compounds
C6 NBD D-erythro-ceramide: Another fluorescently tagged ceramide with similar properties but different stereochemistry.
C6 NBD dihydroceramide: A dihydro analog of C6 NBD ceramide, used for similar applications but with different metabolic pathways.
Uniqueness: C6 NBD L-threo-ceramide is unique due to its specific stereochemistry, which affects its interaction with cellular components and its metabolic fate. This makes it a valuable tool for studying specific aspects of sphingolipid biology that other analogs may not address .
Properties
Molecular Formula |
C30H49N5O6 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]hexanamide |
InChI |
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(37)26(23-36)32-29(38)19-16-14-17-20-31-24-21-25-30(34-41-33-25)27(22-24)35(39)40/h15,18,21-22,26,28,31,36-37H,2-14,16-17,19-20,23H2,1H3,(H,32,38)/b18-15+/t26-,28-/m1/s1 |
InChI Key |
QUAQFTJPXDOFOM-SVTPMZLBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.